molecular formula C16H12O2S B6404417 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid CAS No. 1261947-17-4

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid

Cat. No.: B6404417
CAS No.: 1261947-17-4
M. Wt: 268.3 g/mol
InChI Key: HADIWHBUWLCRDD-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid: is an organic compound that features a benzo[b]thiophene moiety attached to a methylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[b]thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzo[b]thiophene derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid in biological systems involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-Phenylbenzo[b]thiophene
  • 3-Methylbenzo[b]thiophene

Uniqueness: 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid is unique due to the specific positioning of the benzo[b]thiophene moiety and the methyl group on the benzoic acid. This structural arrangement imparts distinct electronic and steric properties, making it particularly effective in certain applications, such as catalysis and pharmaceuticals .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-10-8-12(16(17)18)6-7-13(10)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIWHBUWLCRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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